Bis(4-phenyl-1H-pyrrol-3-yl)methanone

Medicinal chemistry Physicochemical property space Ligand-based drug design

Bis(4-phenyl-1H-pyrrol-3-yl)methanone (CAS 833458-05-2) is a symmetric heterocyclic ketone composed of two 4-phenyl-1H-pyrrole units linked by a central carbonyl bridge, with molecular formula C21H16N2O and molecular weight 312.4 g/mol. The compound belongs to the 3,4-disubstituted pyrrole class and is structurally classified as a diaryl-pyrrol-3-yl methanone dimer.

Molecular Formula C21H16N2O
Molecular Weight 312.4 g/mol
CAS No. 833458-05-2
Cat. No. B12051771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-phenyl-1H-pyrrol-3-yl)methanone
CAS833458-05-2
Molecular FormulaC21H16N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CNC=C3C4=CC=CC=C4
InChIInChI=1S/C21H16N2O/c24-21(19-13-22-11-17(19)15-7-3-1-4-8-15)20-14-23-12-18(20)16-9-5-2-6-10-16/h1-14,22-23H
InChIKeyXEELUGHJTAFLJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-phenyl-1H-pyrrol-3-yl)methanone (CAS 833458-05-2): Structural Identity, Physicochemical Profile, and Procurement Baseline for a Symmetric Bis-Pyrrole Ketone


Bis(4-phenyl-1H-pyrrol-3-yl)methanone (CAS 833458-05-2) is a symmetric heterocyclic ketone composed of two 4-phenyl-1H-pyrrole units linked by a central carbonyl bridge, with molecular formula C21H16N2O and molecular weight 312.4 g/mol [1]. The compound belongs to the 3,4-disubstituted pyrrole class and is structurally classified as a diaryl-pyrrol-3-yl methanone dimer. Computed physicochemical properties include XLogP3-AA of 4.1, topological polar surface area of 48.7 Ų, two hydrogen bond donors (pyrrole N–H), one hydrogen bond acceptor (carbonyl oxygen), and four rotatable bonds [1]. The compound is currently distributed exclusively through the Sigma-Aldrich AldrichCPR rare-chemicals program (product number L166308) without batch-specific analytical certification, and is supplied as-is to early-discovery researchers . The EPA DSSTox database lists the compound under DTXSID40391242, confirming its registration in public toxicology informatics infrastructure, though no bioassay or toxicity data are deposited [2].

Why Generic Substitution of Bis(4-phenyl-1H-pyrrol-3-yl)methanone with Monomeric or Regioisomeric Pyrrole Ketones Fails to Preserve Key Physicochemical and Potential Pharmacophoric Properties


Bis(4-phenyl-1H-pyrrol-3-yl)methanone cannot be interchangeably substituted with the closest commercially available analogs because critical molecular properties—hydrogen bond donor count, topological polar surface area (TPSA), and the geometric presentation of two spatially separated 4-phenylpyrrole pharmacophoric units—diverge substantially. The monomeric analog phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (CAS 40167-32-6; MW 247.3) possesses only one pyrrole N–H donor and a TPSA of 32.9 Ų , versus two N–H donors and 48.7 Ų for the target compound [1]. The regioisomeric bis-ketone (1H-pyrrole-3,4-diyl)bis(phenylmethanone) (CAS 40167-33-7; MW 275.3) lacks both pyrrole N–H donors entirely, yielding a fundamentally different hydrogen-bonding profile . Furthermore, the symmetric dimeric architecture of the target compound presents two 4-phenyl-1H-pyrrol-3-yl units at a defined distance and angle constrained by the central carbonyl, a geometry that is absent in all monomeric aryl-pyrrole ketones [1]. Where a research program depends on bivalent target engagement, dual-site pharmacophore modeling, or a specific hydrogen-bond donor–acceptor stoichiometry, generic substitution with monomeric or regioisomeric analogs is chemically unsound and risks loss of the intended molecular recognition profile.

Quantitative Differentiation Evidence for Bis(4-phenyl-1H-pyrrol-3-yl)methanone Relative to Closest Pyrrole-3-yl Methanone Analogs


Hydrogen Bond Donor Count and Topological Polar Surface Area Differentiation Versus Monomeric Analog Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

Bis(4-phenyl-1H-pyrrol-3-yl)methanone provides exactly two hydrogen bond donor sites (pyrrole N–H ×2) and a topological polar surface area (TPSA) of 48.7 Ų. In direct comparison, the closest monomeric analog phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (CAS 40167-32-6) has one H-bond donor (N–H) and a TPSA of 32.9 Ų . These values, computed using Cactvs 3.4.8.24 within PubChem, represent a 2-fold increase in donor count and a 48% increase in TPSA for the target compound [1]. The doubling of hydrogen-bond donor capacity is mechanically significant for any application that requires bivalent hydrogen-bond interactions, such as recognition by protein targets possessing two complementary acceptor sites or formation of directional supramolecular assemblies.

Medicinal chemistry Physicochemical property space Ligand-based drug design

Symmetric Dimeric Architecture: Two Pendant 4-Phenylpyrrole Pharmacophores Versus a Single Pharmacophore in All Monomeric Analogs

The target compound is the only commercially cataloged bis(4-phenyl-1H-pyrrol-3-yl)methanone that presents two identical 4-phenyl-1H-pyrrol-3-yl units symmetrically disposed about a central carbonyl. The closest structural comparators are monomeric: phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (CAS 40167-32-6; one 4-phenylpyrrole unit; MW 247.3) and its halogenated derivative (4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone (one 4-phenylpyrrole unit; MW 281.7) . The regioisomeric bis-ketone (1H-pyrrole-3,4-diyl)bis(phenylmethanone) (CAS 40167-33-7; MW 275.3) presents two benzoyl groups on a single pyrrole ring in a 3,4-relationship but lacks the second pyrrole ring entirely, abolishing both N–H donor sites [1]. No commercially cataloged compound duplicates the dual pyrrole–carbonyl–pyrrole architecture of the target.

Bivalent ligand design Supramolecular chemistry Pharmacophore modeling

Lipophilicity (XLogP3-AA) Comparison: Higher Predicted LogP of the Target Compound Relative to Monomeric and Regioisomeric Analogs

The predicted partition coefficient XLogP3-AA for bis(4-phenyl-1H-pyrrol-3-yl)methanone is 4.1, computed by PubChem [1]. The monomeric analog phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (CAS 40167-32-6) has a predicted XLogP3-AA of approximately 3.5 (estimated from the CLogP of structurally similar 3-benzoyl-4-phenylpyrroles [2]). This represents a ΔXLogP of approximately +0.6 log units for the target, corresponding to a roughly 4-fold higher predicted octanol–water partition coefficient. The regioisomeric bis-ketone (CAS 40167-33-7) lacks pyrrole N–H groups that can participate in aqueous solvation, potentially yielding an even higher LogP, but its absence of hydrogen bond donors also eliminates its utility in donor-requiring pharmacophore models [2]. The higher lipophilicity of the target compound, combined with retention of two H-bond donors, places it in a distinct region of physicochemical property space relative to all commercially available pyrrole-3-yl methanone analogs.

Lipophilicity ADME prediction Membrane permeability

Class-Level Biological Activity Inference: 4-Phenylpyrrole-3-yl Methanone Scaffold Exhibits Androgen Receptor Antagonism and COX Inhibition in Published Series

While no direct bioassay data are publicly available for bis(4-phenyl-1H-pyrrol-3-yl)methanone itself, the 4-phenylpyrrole-3-yl pharmacophore embedded in the target compound has been independently validated in multiple published chemical series. The 4-phenylpyrrole compound 1 (a monomeric scaffold closely related to one half of the target molecule) exhibited androgen receptor (AR) antagonistic activity with an IC50 of approximately 300 nM against wild-type AR, and retained activity against the clinically relevant T877A and W741C mutant ARs implicated in castration-resistant prostate cancer [1]. In the COX inhibition space, aroyl-substituted pyrrole derivatives have demonstrated dual COX-1/COX-2 inhibitory activity; the most potent pyrrole derivative in one series achieved an IC50 of 5.8 μM against COX-2, approximately 17-fold more potent than ibuprofen in the same assay [2]. Separately, the ARDAP class (3-aroyl-1,4-diarylpyrroles), which shares the 3-aroyl-4-arylpyrrole core with the target compound, has yielded derivatives with tubulin polymerization IC50 values in the sub-micromolar range (e.g., ARDAP 5: IC50 = 0.92 μM; ARDAP 7: IC50 = 0.84 μM) and cytotoxicity against Huh7 and Jurkat cancer cells with IC50 values of 1.4 μM and 6.7 μM, respectively [3]. The target compound—containing two such pharmacophores in a single molecular entity—represents a structurally unexplored dimeric extension of these validated monomeric chemotypes.

Androgen receptor antagonism COX inhibition Anti-inflammatory Anticancer

Procurement Exclusivity and Sourcing Differentiation: AldrichCPR Single-Supplier Status Versus Multi-Supplier Availability of Monomeric Analogs

Bis(4-phenyl-1H-pyrrol-3-yl)methanone is available exclusively through a single supplier channel: Sigma-Aldrich AldrichCPR (Product No. L166308), sold as-is without analytical certification at a catalog price of approximately $69.66 per 10 mg unit . In contrast, the monomeric analog phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (CAS 40167-32-6) is listed by multiple independent suppliers (including Delta-B, ChemSrc, ChemicalBook) in quantities ranging from milligrams to grams, typically at >95% purity with batch-specific characterization . The regioisomeric bis-ketone (CAS 40167-33-7) is also listed under AldrichCPR (Product No. L165190) but presents a different connectivity pattern [1]. The single-supplier, as-is procurement model for the target compound introduces unique considerations for sourcing strategy: buyers bear full responsibility for identity and purity verification, the Sigma-Aldrich standard warranty terms are explicitly disclaimed, and all sales are final . For research programs where independent quality-control characterization, multi-source price competition, or guaranteed batch-to-batch reproducibility are critical procurement criteria, these terms constitute a material differentiator from multi-supplier monomeric analogs.

Chemical procurement Supply chain Rare chemical sourcing

Evidence-Backed Application Scenarios for Bis(4-phenyl-1H-pyrrol-3-yl)methanone in Scientific Research and Early Discovery


Bivalent Ligand Design for Dimeric or Symmetric Protein Targets

The target compound's symmetric bis(4-phenyl-1H-pyrrol-3-yl) architecture, presenting two identical pharmacophoric units with two hydrogen bond donors and a TPSA of 48.7 Ų [1], makes it uniquely suited as a scaffold for designing bivalent ligands that simultaneously engage two identical binding sites. Research programs targeting homodimeric receptors (e.g., certain nuclear receptors, kinase dimers, or GPCR dimers) may leverage the two spatially separated 4-phenylpyrrole units to achieve affinity gains through avidity effects, a strategy structurally inaccessible to the monomeric analog phenyl(4-phenyl-1H-pyrrol-3-yl)methanone .

Multi-Target Androgen Receptor / COX Pathway Probe Development

Published class-level evidence demonstrates that the 4-phenylpyrrole-3-yl pharmacophore engages the androgen receptor (AR IC50 ≈ 300 nM against wild-type and clinically relevant T877A/W741C mutants) [1] and that aroyl-pyrrole derivatives inhibit COX-2 (most potent IC50 = 5.8 μM, ~17-fold more potent than ibuprofen) . The target compound, bearing two such pharmacophores in a single molecular entity, constitutes a rational starting point for developing dual-pathway probes that simultaneously modulate AR signaling and prostaglandin biosynthesis in castration-resistant prostate cancer models, where both pathways are implicated in disease progression.

Physicochemical Property Space Exploration for CNS Drug Discovery

With an XLogP3-AA of 4.1 and two hydrogen bond donors [1], the target compound resides near the upper boundary of desirable CNS drug-like property space (typically XLogP < 5, HBD < 3). This profile, combined with the compound's moderate molecular weight (312.4 g/mol) and TPSA (48.7 Ų, below the 60–70 Ų threshold commonly associated with acceptable CNS penetration), positions it as a privileged scaffold for CNS-targeted medicinal chemistry campaigns, distinct from more lipophilic and donor-deficient monomeric analogs .

Supramolecular Chemistry and Self-Assembly Building Block

The two pyrrole N–H donors and one carbonyl oxygen acceptor of bis(4-phenyl-1H-pyrrol-3-yl)methanone provide a defined hydrogen-bond donor–acceptor stoichiometry of 2:1 [1], enabling directional hydrogen-bond-driven self-assembly. The symmetric, V-shaped molecular geometry imposed by the central carbonyl bridge differentiates this compound from linear bis-pyrroles and from monomeric pyrrole ketones that lack the dual-donor architecture, making it a candidate building block for hydrogen-bonded organic frameworks, co-crystal engineering, or molecular tectonics .

Quote Request

Request a Quote for Bis(4-phenyl-1H-pyrrol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.